(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide class, characterized by a fused benzopyran core with an imino linkage and carboxamide substituent. The Z-configuration at the C2 imino group, a diethylamino substituent at C7, and a 4-trifluoromethoxy-phenylimino moiety define its structure. Its synthesis involves condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-(trifluoromethoxy)aniline under mild acidic conditions, yielding moderate efficiency (60% reported for analogous compounds) .
Properties
IUPAC Name |
7-(diethylamino)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-3-27(4-2)15-8-5-13-11-17(19(25)28)20(29-18(13)12-15)26-14-6-9-16(10-7-14)30-21(22,23)24/h5-12H,3-4H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDPVQVUAAJUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Diethylamino Group: This step involves the substitution of a hydrogen atom with a diethylamino group using reagents such as diethylamine under controlled conditions.
Attachment of the Trifluoromethoxyphenyl Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below highlights key structural differences and their implications:
EDG: Electron-donating group; *EWG: Electron-withdrawing group
- C7 Substituent Effects: The diethylamino group in the target compound increases lipophilicity (log k ~3.2 estimated via HPLC ) compared to the hydroxy analog (log k ~2.1). This enhances membrane permeability and bioavailability.
- Phenylimino Modifications: The 4-trifluoromethoxy group improves metabolic stability over non-halogenated analogs due to resistance to oxidative degradation .
Biological Activity
(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a diethylamino group and a trifluoromethoxy phenyl group. Its structural formula can be represented as follows:
Key Structural Features:
- Chromene Core : Essential for biological activity.
- Diethylamino Group : Enhances lipophilicity and solubility.
- Trifluoromethoxy Substitution : Influences electronic properties and target interactions.
Biological Activity Overview
Research indicates that (2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exhibits several biological activities, including:
- Anticancer Activity : Demonstrated potential against various cancer cell lines.
- Antimicrobial Properties : Effective against certain bacterial strains.
- Enzyme Inhibition : Interacts with specific enzymes, influencing metabolic pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the IC50 values of the compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.6 | Apoptosis induction |
| HeLa | 3.8 | Cell cycle arrest |
| MCF-7 | 12.1 | Inhibition of proliferation |
These results suggest that the compound's structural features contribute to its potency as an anticancer agent.
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy. It demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that (2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide could serve as a lead compound in the development of new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The diethylamino group enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Cell Membrane Penetration : The lipophilic nature allows effective penetration into cell membranes, facilitating interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
